molecular formula C25H30N4OS B2554969 2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide CAS No. 1189449-89-5

2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide

Cat. No. B2554969
CAS RN: 1189449-89-5
M. Wt: 434.6
InChI Key: GXMUNFZMMSIFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H30N4OS and its molecular weight is 434.6. The purity is usually 95%.
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Scientific Research Applications

ORL1 Receptor Agonists

Compounds with a triazaspiro[4.5]decanone backbone, similar to the given compound, have been explored for their affinity and activity towards the ORL1 (orphanin FQ/nociceptin) receptor. For instance, a study described the synthesis and biochemical characterization of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, showing potent agonist activity at the ORL1 receptor. These findings suggest potential applications in exploring novel pain management therapies or investigating the ORL1 receptor's role in physiological processes (Röver et al., 2000).

Antimicrobial and Antiviral Agents

Research into dipeptide derivatives attached to triazole-pyridine moieties has indicated significant antimicrobial activities, as well as potential use as imaging agents for brain SPECT. A specific study synthesized and radiolabeled a novel dipeptide, showing good antimicrobial activity and suggesting the potential of such compounds in developing new antimicrobial agents or diagnostic tools (Abdel-Ghany et al., 2013).

HIV Entry Inhibitors

The CCR5 receptor, a critical target for HIV-1 entry inhibitors, has been the focus of studies involving compounds with structures akin to the queried molecule. For example, research into noncompetitive allosteric antagonists of the CCR5 receptor detailed the potential of these compounds in blocking HIV-1 entry, providing a foundation for developing new therapeutic agents against HIV (Watson et al., 2005).

Kappa-Opioid Receptor Antagonists

Investigations into kappa-opioid receptor (KOR) antagonists have identified compounds with triazaspirodecanone structures as having high affinity and selectivity for KORs, suggesting their utility in studying the KOR's role in stress, addiction, and depression. Such research paves the way for the development of new psychiatric and neurological treatments (Grimwood et al., 2011).

Insecticidal Applications

Novel heterocycles incorporating thiadiazole moieties have been synthesized for their potential insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. This area of research suggests the possible utility of related compounds in agricultural sciences and pest management strategies (Fadda et al., 2017).

properties

IUPAC Name

2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4OS/c1-4-29-15-13-25(14-16-29)27-23(20-11-9-18(2)10-12-20)24(28-25)31-17-22(30)26-21-8-6-5-7-19(21)3/h5-12H,4,13-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMUNFZMMSIFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.